molecular formula C15H12F4O2 B13430567 1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene

1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene

Cat. No.: B13430567
M. Wt: 300.25 g/mol
InChI Key: KDIQHVBQQLCZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene (CAS: 2244078-11-1, molecular formula: C₁₅H₁₂F₄O₂) is a fluorinated aromatic ether characterized by a methoxy group at the 1-position and a 1,1,2,2-tetrafluoro-2-phenylethoxy group at the 3-position of the benzene ring. It is synthesized via copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds, achieving a yield of 68% . The product is isolated as a pale yellow liquid, with structural confirmation provided by NMR and mass spectrometry .

Properties

Molecular Formula

C15H12F4O2

Molecular Weight

300.25 g/mol

IUPAC Name

1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene

InChI

InChI=1S/C15H12F4O2/c1-20-12-8-5-9-13(10-12)21-15(18,19)14(16,17)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

KDIQHVBQQLCZLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC(C(C2=CC=CC=C2)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Copper(0)-Mediated Fluoroalkylation Approach

A notable method involves copper(0)-mediated fluoroalkylation of aryl halides with tetrafluoro-substituted alkyl bromides, as demonstrated in a study from the Shanghai Institute of Organic Chemistry (SIOC). The procedure is summarized below:

Step Reagents and Conditions Description
1 Aromatic thiol derivative with 2-bromo-1,1,2,2-tetrafluoroethyl compound Formation of tetrafluoroalkylated aryl ether precursor
2 Iodobenzene (0.5 mmol), Cu powder (1.0 mmol), DMSO (3.0 mL) Copper(0)-mediated coupling at 130–140 °C for 36 hours
3 Work-up: Quenching with water, extraction with diethyl ether Isolation of crude product
4 Purification by silica gel chromatography Final product: 1-methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene, 68% yield, pale yellow liquid

This method effectively couples the tetrafluoroalkyl group to the aromatic ring through copper catalysis, enabling the synthesis of the target ether with good yield and purity.

General Procedure for Aryl Ether Formation with Fluorinated Alkyl Groups

Other reported procedures involve nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling reactions, where the phenolic oxygen acts as a nucleophile attacking the tetrafluoro-substituted alkyl halide. Key parameters include:

  • Use of polar aprotic solvents such as dimethyl sulfoxide (DMSO)
  • Elevated temperatures (typically 120–140 °C)
  • Catalysts such as copper powder or copper(I) salts
  • Extended reaction times (24–36 hours)

The reaction is followed by standard aqueous work-up and chromatographic purification to isolate the ether product.

Characterization and Yield Data

The products are typically characterized by:

  • [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup): Chemical shifts consistent with aromatic protons and carbons, methoxy group, and tetrafluoro-substituted carbons.
  • Mass spectrometry and elemental analysis: Confirming molecular weight and composition.
  • Chromatographic purity: Verified by silica gel chromatography.

Yields reported are generally in the range of 60–70%, indicating efficient coupling under optimized conditions.

Comparative Analysis of Preparation Methods

Methodology Catalyst/Conditions Yield (%) Advantages Limitations
Copper(0)-mediated fluoroalkylation Cu powder, DMSO, 130–140 °C, 36 h 68 High selectivity, moderate yield Long reaction time, high temperature
Nucleophilic aromatic substitution Phenol + tetrafluoroalkyl halide Variable Straightforward, mild conditions May require strong base, lower yield
Transition-metal catalyzed coupling Cu(I) salts or Pd catalysts Variable Broad substrate scope Catalyst cost, sensitivity to moisture

Exhaustive Research Findings and Perspectives

  • The copper(0)-mediated method is favored for its ability to tolerate various functional groups and deliver moderate to good yields of the tetrafluoroalkylated ether.
  • Fluorinated alkyl bromides are key intermediates, synthesized via controlled fluorination techniques, which are critical for the success of the coupling step.
  • Alternative methods such as palladium-catalyzed coupling may offer milder conditions but require more expensive catalysts and careful optimization.
  • Spectroscopic data from related compounds confirm the structural integrity of the synthesized ethers, with characteristic NMR signals for the fluorinated ethoxy substituent.
  • The reaction mechanism involves oxidative addition of the aryl halide to copper, followed by transmetallation with the tetrafluoroalkyl moiety and reductive elimination to form the ether bond.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of 1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzaldehyde.

    Reduction: Formation of 1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)cyclohexane.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy and tetrafluoroethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

a. 1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene (CAS: 2244081-60-3, C₁₅H₁₂F₄O₂)
  • Structural Difference : The tetrafluoro-phenylethoxy group is at the 2-position instead of the 3-position.
  • Impact : Positional isomerism can alter electronic distribution, affecting reactivity and intermolecular interactions. For example, the ortho-substitution may introduce steric hindrance, reducing stability compared to the para-substituted analog .
b. 1-Methoxy-2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]benzene (CAS: 2244078-51-9, C₁₅H₁₁F₅O₂)
  • Structural Difference : A fluorine atom is introduced at the 4-position of the phenyl group in the ethoxy chain.
c. 1-Methoxy-2-{1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy}benzene (CAS: 2244086-32-4, C₁₆H₁₁F₇O₂)
  • Structural Difference : A trifluoromethyl group replaces hydrogen at the 4-position of the phenyl group.
  • Impact : The strong electron-withdrawing effect of -CF₃ further stabilizes the ether linkage, likely improving thermal and chemical stability .

Simplest Aromatic Analogs

a. 4-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS: 1737-11-7, C₉H₈F₄O)
  • Structural Difference : A methyl group replaces the methoxy group, and the tetrafluoroethoxy group is at the 4-position of toluene.
  • Impact : The absence of a methoxy group reduces polarity, leading to lower boiling points and higher volatility compared to the target compound .
b. 2-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS: 42145-66-4, C₉H₈F₄O)
  • Structural Difference : The tetrafluoroethoxy group is at the 2-position of toluene.
  • Impact : Ortho-substitution may result in steric strain, making this compound less stable than para-substituted analogs .

Aliphatic Fluorinated Ethers

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS: 16627-68-2, C₅H₄F₈O)
  • Structural Difference : A propane backbone with two tetrafluoroethoxy groups.
  • Impact : Aliphatic ethers generally exhibit lower thermal stability and higher reactivity toward radical degradation compared to aromatic ethers. This compound is more volatile (smaller molecular weight: 256.05 g/mol) and less suited for high-temperature applications .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point/Volatility Solubility Stability
Target Compound 316.25 Moderate (liquid) Low in water High (aromatic + fluorine)
4-(1,1,2,2-Tetrafluoroethoxy)toluene 224.15 High (volatile) Insoluble Moderate
1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane 256.05 Very high (gas/liquid) Miscible with organics Low (aliphatic)

Spectroscopic Notes:

  • ¹⁹F NMR : The target compound’s fluorine atoms resonate at δ ~111.7 ppm (similar to 1,1,2,2-Tetrafluoro-1,2-diphenylethane), but shifts vary with substituent electronic effects .
  • ¹H NMR : Aromatic protons appear at δ 7.25–7.51 ppm, with methoxy protons near δ 3.8–4.0 ppm .

Biological Activity

1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene (CAS Number: 2244078-11-1) is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer effects, as well as relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H12F4O2. Its structure features a methoxy group and a tetrafluorophenyl moiety, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC15H12F4O2
Molar Mass300.25 g/mol
CAS Number2244078-11-1

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study on similar fluorinated derivatives showed promising antibacterial activity against various pathogens. For instance, compounds with fluorinated groups demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Fluorinated compounds are also known for their anticancer properties. In vitro studies have shown that certain fluorinated benzene derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC50 value of 226 µg/mL against HeLa cells, indicating potential for further exploration in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the range of 62.5 to 78.12 µg/mL against E. coli and S. aureus .

Case Study 2: Antiproliferative Effects

In another investigation focusing on antiproliferative effects, researchers isolated a flavonoid glucoside from a methanol extract that was structurally similar to our compound of interest. This study reported significant activity against cancer cell lines with IC50 values comparable to established chemotherapeutics .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Cellular Targets : Similar compounds have been shown to interact with proteins involved in cell signaling pathways.
  • Induction of Oxidative Stress : Fluorinated compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Q & A

Q. Q1. What are the common synthetic routes for 1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene?

Methodological Answer: The synthesis typically involves two key steps:

  • Step 1: Formation of the methoxybenzene core : Methoxylation of benzene derivatives via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions .
  • Step 2: Introduction of the tetrafluoro-phenylethoxy group : Fluorinated side chains are introduced via coupling reactions. For example, a tetrafluoroethylphenyl group can be attached using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution under inert atmosphere. Catalysts like FeBr₃ or AlCl₃ are often employed to activate the benzene ring .
  • Critical Parameters : Reaction temperature (typically 80–120°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric control of fluorinated precursors to minimize side products .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields while minimizing byproducts in fluorinated group incorporation?

Methodological Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs while maintaining activity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of fluorinated intermediates. Additives like K₂CO₃ improve base-mediated substitution reactions .
  • In Situ Monitoring : Use TLC or GC-MS to track intermediate formation. For example, incomplete fluorination can be detected via ¹⁹F NMR, guiding reaction termination .
  • Case Study : A 2021 study achieved 78% yield by pre-activating the benzene ring with FeBr₃ before introducing the tetrafluoroethyl group, reducing competing side reactions .

Basic Characterization Techniques

Q. Q3. What analytical methods are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). The tetrafluoroethyl group’s CF₂ signals appear as quartets in ¹⁹F NMR (δ -120 to -140 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H⁺]⁺ at m/z 318.1) and fragment patterns (e.g., loss of -OCH₃ or CF₂ groups) .
  • IR Spectroscopy : Detect C-F stretches (1000–1300 cm⁻¹) and aryl-O-C vibrations (1200–1250 cm⁻¹) .

Advanced Reactivity and Mechanistic Studies

Q. Q4. How does the electron-withdrawing tetrafluoroethyl group influence electrophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : The -CF₂CF₂- group deactivates the benzene ring via inductive effects, directing electrophiles to the methoxy-substituted position. For example, nitration occurs preferentially at the para position relative to the methoxy group .
  • Kinetic Studies : Competitive reactions with HNO₃/H₂SO₄ show slower reaction rates compared to non-fluorinated analogs (e.g., 1-methoxy-3-phenethoxybenzene) due to reduced ring electron density .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and transition states, aiding in reaction pathway rationalization .

Biological Activity and Research Applications

Q. Q5. What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Antifungal Assays : Follow CLSI guidelines (e.g., M27-A3) to test against Candida albicans. Prepare stock solutions in DMSO (≤1% v/v) and measure MIC values via broth microdilution .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ values are determined via fluorescence quenching .
  • Cellular Uptake Studies : Use radiolabeled (³H or ¹⁴C) analogs to quantify intracellular accumulation in mammalian cell lines (e.g., HEK293) .

Safety and Handling Protocols

Q. Q6. What safety precautions are critical when handling this fluorinated compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile fluorinated intermediates .
  • Waste Disposal : Collect fluorinated byproducts in sealed containers labeled for halogenated waste. Avoid aqueous disposal due to environmental persistence .
  • Emergency Procedures : In case of skin contact, rinse with 10% polyethylene glycol solution to solubilize fluorinated residues, followed by soap and water .

Data Contradiction and Resolution

Q. Q7. How should researchers address conflicting reports on reaction yields or biological activity?

Methodological Answer:

  • Reproducibility Checks : Verify purity of starting materials (e.g., ≥99% by HPLC) and solvent dryness (e.g., molecular sieves for DMF).
  • Control Experiments : Repeat assays with reference compounds (e.g., fluconazole for antifungal studies) to calibrate experimental conditions .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, a 2024 review attributed yield discrepancies to variations in FeBr₃ catalyst purity (90% vs. 99%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.